molecular formula C9H10O2 B1196571 Phenol, 4-(3-hydroxy-1-propenyl)-

Phenol, 4-(3-hydroxy-1-propenyl)-

Cat. No. B1196571
M. Wt: 150.17 g/mol
InChI Key: PTNLHDGQWUGONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyprop-1-en-1-yl)phenol, also known as 4-coumaryl alcohol, belongs to the class of organic compounds known as cinnamyl alcohols. These are aromatic alcohols containing a 3-phenylprop-2-en-1-ol moiety. 4-(3-Hydroxyprop-1-en-1-yl)phenol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-(3-Hydroxyprop-1-en-1-yl)phenol participates in a number of enzymatic reactions. In particular, 4-(3-hydroxyprop-1-en-1-yl)phenol can be biosynthesized from cinnamyl alcohol. 4-(3-Hydroxyprop-1-en-1-yl)phenol can also be converted into 4-hydroxycinnamyl alcohol 4-beta-D-glucoside.

Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

Phloretic acid, a derivative of Phenol, 4-(3-hydroxy-1-propenyl)-, has been identified as a sustainable alternative to traditional phenolation methods in the synthesis of polybenzoxazine, offering environmentally friendly and efficient routes for material science applications (Trejo-Machin et al., 2017).

Role in Agrobacterium Virulence Gene Induction

Phenol, 4-(3-hydroxy-1-propenyl)-, and related compounds have been studied for their effects on Agrobacterium virulence gene induction, which is crucial for understanding gene transfer mechanisms in plant biotechnology (Joubert et al., 2002).

Contribution to Bio-based Material Science

The compound is explored for its potential in the creation of bio-based materials. By reacting with various molecules, it contributes to the development of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Application in Olefin Metathesis

Phenol, 4-(3-hydroxy-1-propenyl)-, is well-suited for olefin metathesis processes, leading to its use in the synthesis of natural products and other important organic compounds (Bilel et al., 2020).

Bioremediation of Environmental Pollutants

This compound's derivatives are being researched for their role in the bioremediation of environmental pollutants like Bisphenol A, indicating potential applications in environmental science and pollution control (Chhaya & Gupte, 2013).

In the Synthesis of Schiff Bases

Phenol, 4-(3-hydroxy-1-propenyl)-, plays a role in the synthesis of novel ON donor Schiff bases, which are important in various chemical and biological studies (Shabbir et al., 2016).

In Molecular Docking Studies

Its derivatives have been used in molecular docking studies, contributing to the understanding of molecular interactions in various biological processes (Viji et al., 2020).

properties

IUPAC Name

4-(3-hydroxyprop-1-enyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNLHDGQWUGONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxyprop-1-enyl)phenol

CAS RN

3690-05-9
Record name p-Coumaryl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3690-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-(3-hydroxy-1-propenyl)-
Reactant of Route 2
Phenol, 4-(3-hydroxy-1-propenyl)-
Reactant of Route 3
Phenol, 4-(3-hydroxy-1-propenyl)-
Reactant of Route 4
Phenol, 4-(3-hydroxy-1-propenyl)-
Reactant of Route 5
Reactant of Route 5
Phenol, 4-(3-hydroxy-1-propenyl)-
Reactant of Route 6
Phenol, 4-(3-hydroxy-1-propenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.